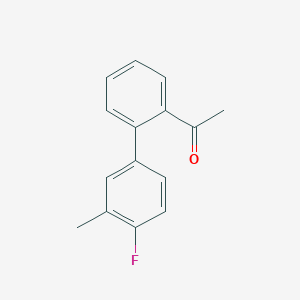

2'-Acetyl-4-fluoro-3-methylbiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(4-fluoro-3-methylphenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c1-10-9-12(7-8-15(10)16)14-6-4-3-5-13(14)11(2)17/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGHRCFJJZPZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2C(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716819 | |

| Record name | 1-(4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184000-23-4 | |

| Record name | 1-(4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2'-Acetyl-4-fluoro-3-methylbiphenyl: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the chemical intermediate 2'-Acetyl-4-fluoro-3-methylbiphenyl (CAS 1184000-23-4). This molecule is a valuable building block in medicinal chemistry, primarily utilized in the research and development of active pharmaceutical ingredients (APIs).[1] This document details a robust synthetic protocol for its preparation via Suzuki-Miyaura cross-coupling, outlines rigorous analytical methodologies for its characterization and quality control, and explores its strategic importance in the synthesis of complex pharmaceutical agents. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a deep technical understanding of this versatile compound.

Introduction: The Strategic Value of a Fluorinated Biphenyl Scaffold

2'-Acetyl-4-fluoro-3-methylbiphenyl is a biaryl ketone with the molecular formula C₁₅H₁₃FO and a molecular weight of 228.26 g/mol .[2][3] Its structure is characterized by a biphenyl core, which is a prevalent motif in numerous pharmaceuticals.[4] The strategic placement of fluoro, methyl, and acetyl groups imparts specific physicochemical properties that are highly advantageous in drug design.

The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5] The methyl group can provide steric hindrance, influencing molecular conformation and interaction with biological targets, while the acetyl group serves as a versatile chemical handle for further synthetic transformations.[6] Consequently, 2'-Acetyl-4-fluoro-3-methylbiphenyl serves as a critical intermediate for constructing more complex molecules with potential therapeutic applications.[1] For optimal stability, the compound should be stored at -20°C.[1][3]

Table 1: Physicochemical Properties of 2'-Acetyl-4-fluoro-3-methylbiphenyl

| Property | Value | Source |

| CAS Number | 1184000-23-4 | [3] |

| Molecular Formula | C₁₅H₁₃FO | [2][3] |

| Molecular Weight | 228.26 g/mol | [2][3] |

| IUPAC Name | 1-(4-fluoro-3-methylbiphenyl-2-yl)ethanone | N/A |

| Appearance | Predicted: Colorless to yellowish liquid or solid | [4][7] |

| Storage Temperature | -20°C | [1][3] |

Synthesis via Suzuki-Miyaura Cross-Coupling: A Mechanistic Approach

The construction of the C-C bond linking the two aryl rings in 2'-Acetyl-4-fluoro-3-methylbiphenyl is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and broad applicability.[8] The core of this transformation is the coupling of an organoboron compound with an organohalide.

Retrosynthetic Analysis

A retrosynthetic disconnection of the central C-C bond of the target molecule suggests two primary synthetic routes, as illustrated below. Both pathways are viable, with the choice often depending on the commercial availability and cost of the starting materials.

Caption: Retrosynthetic analysis of the target molecule.

For this guide, we will focus on Route A, which utilizes the coupling of 1-(2-Bromophenyl)ethanone and (4-Fluoro-3-methylphenyl)boronic acid . This choice is based on the common commercial availability of these precursors.

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-(2-bromophenyl)ethanone.[9]

-

Transmetalation: The organic group from the boronic acid, activated by a base, is transferred to the palladium center.[9]

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the biphenyl product and regenerating the Pd(0) catalyst.[9]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 2'-Acetyl-4-fluoro-3-methylbiphenyl on a laboratory scale.

Materials:

-

1-(2-Bromophenyl)ethanone (1.0 equiv)

-

(4-Fluoro-3-methylphenyl)boronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

Toluene (solvent)

-

Water (co-solvent)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate mixture (for chromatography)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(2-bromophenyl)ethanone, (4-fluoro-3-methylphenyl)boronic acid, and potassium carbonate.

-

Add a 4:1 mixture of toluene and water.

-

Degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aryl bromide is consumed.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 2'-Acetyl-4-fluoro-3-methylbiphenyl.

Table 2: Typical Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Aryl Halide | 1-(2-Bromophenyl)ethanone | Commercially available starting material. |

| Boronic Acid | (4-Fluoro-3-methylphenyl)boronic acid | Couples to form the desired biphenyl structure. |

| Catalyst | Pd(PPh₃)₄ | A common and effective Pd(0) catalyst for Suzuki couplings. |

| Base | K₂CO₃ | Activates the boronic acid for transmetalation.[10] |

| Solvent System | Toluene/Water (4:1) | Biphasic system to dissolve both organic and inorganic reagents. |

| Temperature | 90-100 °C | Provides sufficient thermal energy to drive the catalytic cycle. |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and deactivation of the Pd(0) catalyst. |

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized 2'-Acetyl-4-fluoro-3-methylbiphenyl. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is used to confirm the proton environment of the molecule. Expected signals would include aromatic protons in the biphenyl region, a singlet for the acetyl methyl group, and a singlet for the aryl methyl group.

-

¹³C NMR provides information on the carbon skeleton. Expected signals would include those for the carbonyl carbon, aromatic carbons (with C-F coupling visible for the fluorinated ring), and the two methyl carbons.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the molecular weight. The mass spectrum should show a molecular ion peak [M+H]⁺ or M⁺ corresponding to the calculated mass of 228.26 g/mol .

-

Fragmentation patterns can provide further structural confirmation. A characteristic fragmentation would be the loss of the acetyl group (a neutral loss of 42 Da) or the methyl group (a loss of 15 Da).

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.8-7.2 (m, 7H, Ar-H), 2.6 (s, 3H, -COCH₃), 2.3 (s, 3H, Ar-CH₃) |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~200 (C=O), ~160 (d, ¹JCF), ~145-125 (Ar-C), ~30 (-COCH₃), ~15 (Ar-CH₃) |

| MS (ESI+) | m/z 229.1 [M+H]⁺, 251.1 [M+Na]⁺ |

Chromatographic Purity Assessment

A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for determining the purity of the final compound.

Caption: General workflow for HPLC analysis.

Proposed HPLC Method:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (a common wavelength for aromatic compounds).[5]

-

Injection Volume: 10 µL.

This method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable purity assessments.[11]

Applications in Drug Discovery and Development

2'-Acetyl-4-fluoro-3-methylbiphenyl is not an active pharmaceutical ingredient itself but rather a key building block. Its value lies in its pre-functionalized structure, which allows for efficient elaboration into more complex target molecules.

Strategic Advantages as a Building Block:

-

Fluorine Substitution: The 4-fluoro substituent can block a potential site of metabolic attack (P450 oxidation), thereby improving the pharmacokinetic profile of a final drug molecule.[12]

-

Acetyl Group: The ketone functionality is a versatile handle for a wide range of chemical transformations, including:

-

Reductions to form secondary alcohols.

-

Reductive aminations to introduce amine functionalities.

-

Formation of heterocycles (e.g., pyrazoles, isoxazoles).

-

Wittig-type reactions to form alkenes.

-

-

Biphenyl Scaffold: This core structure is present in numerous approved drugs and is known to interact with a variety of biological targets.

Conclusion

2'-Acetyl-4-fluoro-3-methylbiphenyl is a strategically designed chemical intermediate with significant potential in the field of pharmaceutical research and development. Its synthesis is readily achievable through robust and well-understood methodologies like the Suzuki-Miyaura cross-coupling. The combination of a metabolically stable fluorinated ring, a versatile acetyl handle, and a privileged biphenyl core makes this compound an attractive starting point for the synthesis of novel and complex molecular entities. The detailed synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to utilize this valuable building block in their drug discovery programs, enabling the efficient exploration of new chemical space and the development of next-generation therapeutics.

References

- BenchChem. (n.d.). 2'-Acetyl-4-fluoro-3-methylbiphenyl | CAS 1184000-23-4.

- ChemBK. (2024, April 9). 1-(4-fluoro-3-methylphenyl)ethanone.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- MDPI. (n.d.). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide.

- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

- ChemBK. (2024, April 9). 1-(4-fluoro-3-methylphenyl)ethanone.

- PubMed Central. (n.d.). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance.

- Taylor & Francis Online. (2022, April 5). Development and validation of an RP-HPLC method for Milrinone quantification using analytical quality by design principles: stability, precision, and method optimization.

- Benchchem. (n.d.). Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols.

- The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from The Royal Society of Chemistry website.

- Sandiego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.

- Benchchem. (n.d.). 2'-Acetyl-4-fluoro-3-methylbiphenyl.

- Benchchem. (n.d.). Suzuki Coupling Reactions Using 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone.

- Organic Syntheses. (2020, August 9). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate.

- Sigma-Aldrich. (n.d.). 1-(4-Fluoro-3-methylphenyl)ethanone | 369-32-4.

- Unibrom Corp. (n.d.). Intermediates 3-Fluoro-2-methylphenol for critical molecular building block.

- PubMed. (2011, January 13). Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate.

- Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

- Benchchem. (n.d.). A Comparative Guide to HPLC Method Validation for 4-Methylbiphenyl Quantification.

- ResearchGate. (2023, December 2). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.

- ChemicalBook. (n.d.). 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis.

- PrepChem.com. (n.d.). Synthesis of 2-bromo-4'-(4-fluoro-phenyl)-acetophenone.

- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.

- ResearchGate. (2025, August 6). Convenient and practical preparation of acetylphenyl boronic acids.

- MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.

- Sigma-Aldrich. (n.d.). Fluorinated Building Blocks.

- PubMed. (2015, May 21). Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump.

- United States Biological. (n.d.). 4'-Acetyl-4-fluoro-3-methylbiphenyl CAS: 1179715-02-6.

- Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from Organic Syntheses Procedure website.

- Indo American Journal of Pharmaceutical Sciences. (2017, February 11). Synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2'-Acetyl-4-fluoro-3-methylbiphenyl,(CAS# 1184000-23-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. chembk.com [chembk.com]

- 5. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dioxin20xx.org [dioxin20xx.org]

- 7. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijprajournal.com [ijprajournal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 12. rsc.org [rsc.org]

- 13. Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

2'-Acetyl-4-fluoro-3-methylbiphenyl chemical properties

An In-depth Technical Guide to the Chemical Properties of 2'-Acetyl-4-fluoro-3-methylbiphenyl

Introduction

2'-Acetyl-4-fluoro-3-methylbiphenyl is a substituted aromatic ketone that holds significant interest as a synthetic intermediate in the fields of medicinal chemistry and pharmaceutical research.[1] Its structure, featuring a biphenyl core with acetyl, fluoro, and methyl functional groups, provides a versatile scaffold for the development of more complex molecules. The strategic placement of these substituents significantly influences the molecule's electronic properties and reactivity, making it a valuable building block for targeted synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectral characteristics, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties

While specific experimental data such as melting and boiling points for 2'-Acetyl-4-fluoro-3-methylbiphenyl are not widely reported in publicly available literature, its core physicochemical properties can be summarized based on its molecular structure.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₃FO | [1][2][3] |

| Molecular Weight | 228.26 g/mol | [1][2][3] |

| CAS Number | 1184000-23-4, 1179715-02-6 | [1][3] |

| Appearance | High-purity organic compound | [1] |

Synthesis and Reaction Chemistry

The construction of the biphenyl core is the central challenge in synthesizing 2'-Acetyl-4-fluoro-3-methylbiphenyl. The primary and most versatile method for this is the Suzuki-Miyaura cross-coupling reaction. An alternative, more classical approach involves Friedel-Crafts acylation.

Retrosynthetic Analysis

A retrosynthetic approach to 2'-Acetyl-4-fluoro-3-methylbiphenyl reveals two primary disconnection strategies for the key carbon-carbon bond linking the two aromatic rings.[1] The choice between these pathways depends on the commercial availability and reactivity of the starting materials.

Caption: Retrosynthetic analysis of 2'-Acetyl-4-fluoro-3-methylbiphenyl.

Method 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[4][5] This method is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally lower toxicity of boron-containing reagents.[6]

Catalytic Cycle Workflow

The reaction proceeds through a well-established catalytic cycle involving a Pd(0) active species.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Synthesis

This protocol is a generalized procedure based on established methods for biphenyl synthesis.[6][7]

-

Reagent Preparation: In a round-bottom flask, combine the aryl halide (e.g., 1-(2-bromophenyl)ethanone, 1.0 eq.), the corresponding boronic acid (e.g., 4-fluoro-3-methylphenylboronic acid, 1.1-1.5 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a phosphine ligand (e.g., SPhos, XPhos).

-

Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of toluene and water, or dioxane). Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., at 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final biphenyl product.

Method 2: Friedel-Crafts Acylation

An alternative synthesis involves forming one of the rings first and then introducing the acetyl group via a Friedel-Crafts acylation. For instance, 4-fluoro-3-methylbiphenyl could be synthesized first, followed by acylation. The directing effects of the fluorine and methyl groups would need to be carefully considered to achieve the desired regioselectivity. A related procedure for the synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl highlights the feasibility of this approach.[8]

Reaction Mechanism

Caption: Simplified mechanism of Friedel-Crafts acylation.

Exemplary Protocol: Friedel-Crafts Acylation

This protocol is adapted from the synthesis of a structurally similar compound.[8]

-

Catalyst Suspension: In a reaction vessel, suspend anhydrous aluminum chloride (AlCl₃, 1.1-1.5 eq.) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) and cool to 0 °C.

-

Acyl Chloride Addition: Slowly add acetyl chloride (1.1 eq.) to the suspension while maintaining the low temperature.

-

Substrate Addition: Add a solution of the biphenyl precursor (e.g., 4-fluoro-3-methylbiphenyl, 1.0 eq.) in the same solvent dropwise.

-

Reaction: Allow the reaction to stir, gradually warming to room temperature, for several hours until completion (monitored by TLC).

-

Quenching: Carefully pour the reaction mixture into a mixture of ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum complex.

-

Extraction and Purification: Separate the organic layer, wash successively with water, sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and purify as described in the Suzuki-Miyaura protocol.

Reactivity and Electronic Effects

The chemical behavior of 2'-Acetyl-4-fluoro-3-methylbiphenyl is governed by the interplay of its functional groups.

-

Acetyl Group: The ketone carbonyl is a key reactive site. The fluorine atom on the adjacent ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogues.[9] This increased reactivity is a crucial consideration in designing subsequent synthetic steps. The acetyl group is also a meta-director and deactivating for electrophilic aromatic substitution on its own ring.

-

Fluorine Atom: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which can influence the acidity of adjacent protons and the overall electron density of the aromatic ring. In ¹³C NMR, it causes characteristic splitting of signals for nearby carbon atoms.

-

Methyl Group: The methyl group is an ortho-, para-directing activator for electrophilic aromatic substitution due to its electron-donating hyperconjugation effect (+I).

-

Steric Effects: The substitution pattern, particularly the ortho-methyl group, can create steric hindrance that influences the preferred conformation of the biphenyl rings and may affect the accessibility of nearby reactive sites.[10][11]

Predicted Spectroscopic Properties

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic Protons: Multiple signals in the range of δ 7.0-7.8 ppm. The protons on the fluorinated ring will likely show coupling to the ¹⁹F nucleus.- Acetyl Protons (CH₃): A sharp singlet around δ 2.6 ppm.[12]- Methyl Protons (CH₃): A sharp singlet around δ 2.2-2.4 ppm.[12] |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal around δ 197-200 ppm.[12]- Aromatic Carbons: Multiple signals between δ 115-145 ppm. The carbon directly bonded to fluorine will show a large ¹JC-F coupling constant (~245 Hz), and adjacent carbons will show smaller ²JC-F and ³JC-F couplings.[12][14]- Acetyl Methyl Carbon: A signal around δ 26-28 ppm.[12]- Ring Methyl Carbon: A signal around δ 20-22 ppm.[12] |

| ¹⁹F NMR | - A multiplet signal is expected in the range of δ -115 to -120 ppm, characteristic of a fluorine atom on a benzene ring.[12][15] |

| Infrared (IR) | - C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹.[13]- C-F Stretch: A strong absorption band in the region of 1100-1250 cm⁻¹.- Aromatic C-H Stretch: Signals above 3000 cm⁻¹.- Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A prominent peak at m/z = 228.- Key Fragments: A significant fragment at m/z = 213, corresponding to the loss of a methyl radical ([M-15]⁺). A base peak is likely at m/z = 185, resulting from the loss of the acetyl group ([M-43]⁺), which is a characteristic fragmentation for acetyl-aromatic compounds.[16] |

Potential Applications

The primary value of 2'-Acetyl-4-fluoro-3-methylbiphenyl lies in its role as a versatile intermediate in organic synthesis. Biphenyl scaffolds are prevalent in many biologically active compounds. The presence of fluoro and acetyl groups provides handles for further chemical modification. Related fluorinated biphenyl structures serve as intermediates for non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and its metabolites, highlighting the potential of this compound class in pharmaceutical development.[17][18][19]

References

-

LookChem. 2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester. [Link]

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

-

Pharmaffiliates. 2-(4'-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester. [Link]

-

Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. [Link]

-

Farràs, P., et al. (2012). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PubMed Central. [Link]

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]

-

Priebbenow, D. L., et al. (2021). Fluorinated Ketones as Trapping Reagents for Visible-Light-Induced Singlet Nucleophilic Carbenes. Organic Chemistry Portal. [Link]

-

Baltus, N. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich. [Link]

-

El-Shishtawy, R. M., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PubMed Central. [Link]

-

Healy, L. E., et al. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. [Link]

-

Organic Chemistry Explained. (2020). Suzuki Coupling. YouTube. [Link]

-

Jadhav, S. N., et al. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. [Link]

-

PubChem. 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

PrepChem.com. Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl. [Link]

-

ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. [Link]

-

ChemSources.net. (4'-fluoro-biphenyl-4-yl)acetic acid suppliers USA. [Link]

-

PubChem. 4-Acetylbiphenyl. [Link]

-

Stoyanov, P., et al. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. [Link]

-

PubChem. 4-Acetyl-4'-methylbiphenyl. [Link]

-

PubChem. 4-Fluoro-4'-methyl-1,1'-biphenyl. [Link]

- Google Patents. Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide.

-

Bull. Korean Chem. Soc. (2004). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Korean Chemical Society. [Link]

-

Angene. 2'-Fluoro-4'-methylbiphenyl-3-carboxylic acid. [Link]

-

ResearchGate. IR spectra for the protonated fluoroamphetamine isomers 2-FA (A), 3-FA.... [Link]

-

SpectraBase. 2-Acetylbiphenyl - Optional[Vapor Phase IR] - Spectrum. [Link]

-

PubChem. 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. [Link]

-

Arslan, H., et al. (2009). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. PubMed. [Link]

-

Lurie, I. S., & Hays, P. A. (2002). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2'-Acetyl-4-fluoro-3-methylbiphenyl,(CAS# 1184000-23-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. usbio.net [usbio.net]

- 4. gala.gre.ac.uk [gala.gre.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. 4-Acetylbiphenyl | C14H12O | CID 7113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 4-Fluoro-4'-methyl-1,1'-biphenyl | C13H11F | CID 9964281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. 2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester|lookchem [lookchem.com]

- 18. pharmaffiliates.com [pharmaffiliates.com]

- 19. (4'-fluoro-biphenyl-4-yl)acetic acid suppliers USA [americanchemicalsuppliers.com]

An In-depth Technical Guide to 2'-Acetyl-4-fluoro-3-methylbiphenyl: Synthesis, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Acetyl-4-fluoro-3-methylbiphenyl, a substituted aromatic ketone with the molecular formula C₁₅H₁₃FO, stands as a molecule of significant interest in the landscape of medicinal chemistry and pharmaceutical research.[1][2] Its unique structural arrangement, featuring a biphenyl core functionalized with acetyl, fluoro, and methyl groups, positions it as a valuable synthetic intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its molecular structure, established synthetic methodologies, and a forward-looking perspective on its potential biological activities and applications, drawing upon the broader understanding of the biphenyl scaffold in drug discovery.

Molecular Structure and Physicochemical Properties

2'-Acetyl-4-fluoro-3-methylbiphenyl, systematically named 1-[2-(4-fluoro-3-methylphenyl)phenyl]ethanone, possesses a molecular weight of 228.26 g/mol .[2] The core of the molecule is a biphenyl system, which consists of two phenyl rings linked by a single carbon-carbon bond. This linkage allows for rotational freedom, influencing the molecule's overall conformation and its interaction with biological targets.

The key substituents that define the properties of this molecule are:

-

An acetyl group (-COCH₃) at the 2'-position of one phenyl ring. The carbonyl group in this moiety can act as a hydrogen bond acceptor, a critical feature for molecular recognition in biological systems.

-

A fluoro group (-F) at the 4-position of the second phenyl ring. The high electronegativity of fluorine can significantly alter the electronic properties of the aromatic ring, influencing its reactivity and metabolic stability. Fluorine substitution is a common strategy in drug design to enhance binding affinity and pharmacokinetic profiles.

-

A methyl group (-CH₃) at the 3-position of the fluorine-bearing phenyl ring. This group adds steric bulk and can influence the molecule's conformation and its interactions within a binding pocket.

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1184000-23-4 | [2] |

| Molecular Formula | C₁₅H₁₃FO | [2] |

| Molecular Weight | 228.26 g/mol | [2] |

| IUPAC Name | 1-[2-(4-fluoro-3-methylphenyl)phenyl]ethanone | [1] |

Synthesis Methodologies

The synthesis of 2'-Acetyl-4-fluoro-3-methylbiphenyl can be approached through established organometallic cross-coupling reactions and classical aromatic functionalization techniques. The two most prominent and logical strategies are the Suzuki-Miyaura cross-coupling and a multi-step approach involving Friedel-Crafts acylation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3] This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide.

Conceptual Workflow for Suzuki-Miyaura Synthesis:

Caption: Suzuki-Miyaura cross-coupling workflow.

Detailed Experimental Protocol (Hypothetical):

-

Reaction Setup: To a flame-dried round-bottom flask, add 2-acetylphenylboronic acid (1.2 equivalents), 1-bromo-4-fluoro-3-methylbenzene (1.0 equivalent), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Solvent and Base Addition: Add a degassed solvent system, for example, a mixture of toluene and water (4:1). Add a suitable base, such as potassium carbonate (2.0 equivalents).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature of 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2'-Acetyl-4-fluoro-3-methylbiphenyl.

Friedel-Crafts Acylation Approach

An alternative synthetic route involves the initial synthesis of a 4-fluoro-3-methylbiphenyl intermediate, followed by a Friedel-Crafts acylation to introduce the acetyl group.

Conceptual Workflow for Friedel-Crafts Acylation:

Caption: Friedel-Crafts acylation workflow.

Detailed Experimental Protocol (Hypothetical):

-

Synthesis of 4-fluoro-3-methylbiphenyl: This intermediate can be synthesized via a Suzuki-Miyaura coupling of phenylboronic acid and 1-bromo-4-fluoro-3-methylbenzene.

-

Friedel-Crafts Acylation:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-fluoro-3-methylbiphenyl (1.0 equivalent) in an anhydrous inert solvent such as dichloromethane.

-

Catalyst Addition: Cool the solution in an ice bath and add a Lewis acid catalyst, typically aluminum chloride (AlCl₃) (1.1 equivalents), portion-wise.

-

Acylating Agent Addition: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

-

Reaction Execution: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.

-

Work-up: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

-

Spectroscopic and Structural Characterization (Anticipated Data)

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the methyl protons on the phenyl ring. The aromatic region (typically 7.0-8.0 ppm) will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The acetyl methyl protons will likely appear as a singlet around 2.5 ppm, and the aromatic methyl protons as a singlet around 2.3 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for all 15 carbon atoms. The carbonyl carbon of the acetyl group is expected to resonate downfield (around 195-200 ppm). The carbon directly bonded to the fluorine atom will show a characteristic large coupling constant (¹JCF). The remaining aromatic and methyl carbons will appear in their respective typical regions.

3.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch of the acetyl group, typically in the range of 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹. The C-F stretching vibration will likely be observed in the fingerprint region, around 1100-1250 cm⁻¹.

3.3. Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) corresponding to the molecular weight of 228.26 would be expected. Fragmentation patterns would likely involve the loss of the acetyl group (M-43) and other characteristic cleavages of the biphenyl core.

Potential Biological Activities and Applications in Drug Development

The biphenyl scaffold is a privileged structure in medicinal chemistry, present in a wide array of therapeutic agents. Biphenyl derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, anti-diabetic, and antimicrobial properties.

The specific combination of substituents in 2'-Acetyl-4-fluoro-3-methylbiphenyl suggests several avenues for its potential application as a synthetic intermediate:

-

Enzyme Inhibitors: The acetyl group can serve as a key interaction point within the active site of enzymes. For instance, some biphenyl derivatives are known to inhibit enzymes like cyclooxygenases (COX), which are targets for anti-inflammatory drugs.

-

Receptor Modulators: The overall shape and electronic properties of the molecule could allow it to bind to various receptors, potentially acting as an agonist or antagonist.

-

Scaffold for Further Derivatization: The acetyl group provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. For example, the ketone can be reduced to an alcohol, converted to an oxime, or used in aldol-type condensations to build more complex structures.

Workflow for Investigating Biological Potential:

Caption: Workflow for biological evaluation.

Safety and Handling

As with all laboratory chemicals, 2'-Acetyl-4-fluoro-3-methylbiphenyl should be handled with appropriate safety precautions. While specific toxicity data is not available, related fluorinated and acetylated aromatic compounds may cause skin, eye, and respiratory irritation. It is recommended to handle this compound in a well-ventilated fume hood, wearing personal protective equipment (PPE) including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

2'-Acetyl-4-fluoro-3-methylbiphenyl is a synthetically accessible molecule with significant potential as a building block in drug discovery and development. Its well-defined structure, featuring a combination of key pharmacophoric elements, makes it an attractive starting point for the design of novel bioactive compounds. Further research, including the acquisition of detailed spectroscopic and crystallographic data, as well as comprehensive biological evaluation, is warranted to fully elucidate its potential and pave the way for its application in the development of next-generation therapeutics.

References

- Sigma-Aldrich. 1-(4-Fluoro-3-methylphenyl)

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

PubChem. 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]

-

PubChem. 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid. [Link]

-

PubChem. 4-Acetyl-4'-methylbiphenyl. [Link]

-

National Center for Biotechnology Information. Mechanochemical Synthesis of New Praziquantel Cocrystals: Solid-State Characterization and Solubility. [Link]

-

National Center for Biotechnology Information. Synthesis and Characterization of Carbon Microbeads. [Link]

-

NIST. Ethanone, 1-(3-methylphenyl)-. [Link]

-

National Center for Biotechnology Information. Mechanochemical Synthesis of New Praziquantel Cocrystals: Solid-State Characterization and Solubility. [Link]

-

PubChem. 4-Fluorobiphenyl. [Link]

-

MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

-

National Center for Biotechnology Information. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. [Link]

-

ResearchGate. Mechanochemical Synthesis of New Praziquantel Cocrystals: Solid-State Characterization and Solubility. [Link]

-

Angene. 2'-Fluoro-4'-methylbiphenyl-3-carboxylic acid. [Link]

-

PubChem. 4-Acetylbiphenyl. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2'-Acetyl-4-fluoro-3-methylbiphenyl

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2'-Acetyl-4-fluoro-3-methylbiphenyl, a key intermediate in pharmaceutical research and development. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the requisite precursors and the primary coupling methodologies. The synthesis of the core precursors, 2-bromo-5-fluorotoluene and (2-acetylphenyl)boronic acid, is discussed in detail, followed by an analysis of the Suzuki-Miyaura coupling to construct the biphenyl backbone. Alternative strategies, including Friedel-Crafts acylation, are also considered. The causality behind experimental choices, such as catalyst selection and reaction optimization, is elucidated to provide field-proven insights. All protocols are presented with the aim of being self-validating systems for practical application.

Introduction

2'-Acetyl-4-fluoro-3-methylbiphenyl (CAS 1184000-23-4) is a substituted biphenyl derivative of significant interest in medicinal chemistry.[1] Its structural motifs are often found in pharmacologically active molecules. The efficient and scalable synthesis of this compound is therefore a critical aspect of the drug discovery and development pipeline. This guide will dissect the synthetic strategies for this target molecule, focusing on the preparation of its key precursors and the subsequent carbon-carbon bond-forming reactions.

Retrosynthetic Analysis

A retrosynthetic analysis of 2'-Acetyl-4-fluoro-3-methylbiphenyl suggests two primary disconnection approaches for the central biphenyl C-C bond, highlighting the Suzuki-Miyaura coupling as a robust and versatile method.[2]

Caption: Retrosynthetic analysis of the target molecule.

This leads to two key precursors: an aryl halide, 2-bromo-5-fluorotoluene , and an arylboronic acid, (2-acetylphenyl)boronic acid . The subsequent sections will detail the synthesis of these precursors.

Synthesis of Precursor 1: 2-Bromo-5-fluorotoluene

2-Bromo-5-fluorotoluene (CAS 452-63-1) is a vital building block, with the bromine and fluorine substituents offering unique reactivity for selective chemical transformations.[3] Its synthesis can be approached through several routes.

Bromination of 4-Fluorotoluene

A direct approach involves the electrophilic bromination of 4-fluorotoluene. The directing effects of the methyl and fluoro groups guide the regioselectivity of the bromination.

Experimental Protocol:

-

To a solution of 4-fluorotoluene (110 g) in glacial acetic acid (40 ml), add iron powder (1.1 g) and iodine (1.1 g).

-

Add a solution of bromine (160 g) in glacial acetic acid (60 ml) all at once.

-

Maintain the reaction temperature at 25-27 °C, initially by cooling with water and then with warm water as the exotherm subsides.

-

Stir the mixture at this temperature for 3 hours.

-

Distill off the glacial acetic acid and unreacted 4-fluorotoluene under vacuum.

-

Distill the residue under reduced pressure (20 mbar) between 65 °C and 85 °C to collect a mixture of monobrominated isomers.

-

Separate the isomers by fractional distillation to yield 2-bromo-4-fluorotoluene.[4]

Causality of Experimental Choices:

-

Iron and Iodine: These act as catalysts, with iron being oxidized by bromine to form ferric bromide (FeBr₃), a Lewis acid that polarizes the Br-Br bond, generating a more potent electrophile for aromatic substitution. Iodine can also act as a co-catalyst.

-

Glacial Acetic Acid: This serves as a polar protic solvent that can solvate the reactants and the intermediate carbocation (Wheland intermediate).

Sandmeyer Reaction of 4-Fluoro-3-methylaniline

An alternative route involves the diazotization of 4-fluoro-3-methylaniline followed by a Sandmeyer reaction. This method offers excellent regiochemical control.

Caption: Synthesis of 2-bromo-5-fluorotoluene via Sandmeyer reaction.

Experimental Protocol:

-

Prepare a solution of 4-fluoro-3-methylaniline in aqueous hydrobromic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer, dry it over anhydrous magnesium sulfate, and purify by distillation.

Causality of Experimental Choices:

-

Low Temperature: Diazonium salts are unstable and can decompose at higher temperatures. Maintaining a low temperature is critical for maximizing the yield.

-

Copper(I) Bromide: This is the catalyst for the Sandmeyer reaction, facilitating the displacement of the diazonium group with a bromide ion via a single-electron transfer mechanism.

Synthesis of Precursor 2: (2-Acetylphenyl)boronic acid

(2-Acetylphenyl)boronic acid (CAS 308103-40-4) is the second key precursor.[5] A significant challenge in its synthesis is the presence of the ketone functionality, which is incompatible with organometallic reagents like Grignard or organolithium reagents.[6] Therefore, a protection-deprotection strategy is typically employed.

Experimental Protocol:

-

Protection of 2'-Bromoacetophenone:

-

Reflux a mixture of 2'-bromoacetophenone, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene with a Dean-Stark apparatus to remove water.

-

After the reaction is complete, cool the mixture, wash with aqueous sodium bicarbonate solution, and then with brine.

-

Dry the organic layer and remove the solvent under reduced pressure to obtain the protected bromo ketal.[6]

-

-

Formation of the Boronic Acid:

-

To a solution of the bromo ketal in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate dropwise at -78 °C and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with aqueous HCl and stir for several hours to hydrolyze the borate ester and the ketal protecting group.

-

Extract the product with an organic solvent, dry the organic layer, and purify by crystallization or chromatography to yield (2-acetylphenyl)boronic acid.[1][6]

-

Causality of Experimental Choices:

-

Ketal Protection: The ethylene glycol ketal protects the reactive carbonyl group from being attacked by the strongly nucleophilic and basic n-butyllithium.

-

n-Butyllithium: This organolithium reagent is used for the lithium-halogen exchange with the aryl bromide, forming an aryllithium species that is nucleophilic enough to react with the electrophilic boron atom of the triisopropyl borate.

-

Triisopropyl borate: This is the boron source for the formation of the boronic acid. The borate ester initially formed is subsequently hydrolyzed to the desired boronic acid.

The Core Reaction: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl partners.[7] It is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. prepchem.com [prepchem.com]

- 5. 358820010 [thermofisher.com]

- 6. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

2'-Acetyl-4-fluoro-3-methylbiphenyl: A Versatile Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Medicinal Chemists and Drug Discovery Professionals

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic introduction of fluorine and acetyl moieties can significantly modulate the physicochemical and pharmacological properties of these molecules, offering a compelling avenue for the development of novel therapeutics. This technical guide explores the untapped potential of 2'-Acetyl-4-fluoro-3-methylbiphenyl, a unique biphenyl derivative, as a foundational scaffold for designing potent and selective agents against a spectrum of therapeutic targets. By dissecting its structural features and drawing insights from analogous compounds, we delineate potential applications in oncology, inflammation, and neurodegenerative disorders. This document serves as a roadmap for researchers, providing a robust scientific framework, detailed synthetic strategies, and validated experimental protocols to unlock the full therapeutic promise of this intriguing molecule.

The Strategic Advantage of Fluorine and Acetyl Functionalization in Biphenyl Scaffolds

The biphenyl moiety provides a rigid, yet conformationally flexible, backbone that can effectively orient pharmacophoric groups for optimal target engagement. The therapeutic potential of this core can be significantly enhanced through judicious functionalization.

The incorporation of a fluorine atom , as seen in 2'-Acetyl-4-fluoro-3-methylbiphenyl, is a well-established strategy in medicinal chemistry to enhance a molecule's drug-like properties.[1][2] Fluorine's high electronegativity can influence the acidity of nearby protons, alter metabolic stability by blocking sites of oxidation, and improve membrane permeability, thereby favorably impacting pharmacokinetic profiles.[2][3]

The acetyl group offers a versatile handle for both structural modification and biological interaction. It can act as a hydrogen bond acceptor, participate in key binding interactions within a target protein, or serve as a synthetic precursor for more complex functionalities. Notably, acetylation is a critical post-translational modification in cellular biology, and molecules containing acetyl groups can sometimes mimic endogenous ligands or modulate enzymatic activity.[4]

The combination of these features in the 2'-Acetyl-4-fluoro-3-methylbiphenyl scaffold presents a compelling starting point for the design of novel therapeutics with potentially improved efficacy, selectivity, and pharmacokinetic properties.

Synthesis and Characterization

The synthesis of 2'-Acetyl-4-fluoro-3-methylbiphenyl can be achieved through established cross-coupling methodologies, with the Suzuki coupling being a prominent choice for the formation of the biaryl bond.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule involves breaking the bond between the two phenyl rings, leading to two simpler, commercially available or readily synthesizable precursors: a substituted boronic acid (or its ester) and a substituted aryl halide.

Caption: Retrosynthetic analysis of 2'-Acetyl-4-fluoro-3-methylbiphenyl.

Synthetic Protocol: Suzuki Coupling

A representative synthetic protocol for 2'-Acetyl-4-fluoro-3-methylbiphenyl is outlined below. This procedure is based on well-established Suzuki coupling reactions.

Materials:

-

4-fluoro-3-methylphenylboronic acid

-

1-(2-bromophenyl)ethan-1-one

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

To a round-bottom flask, add 4-fluoro-3-methylphenylboronic acid (1.2 equivalents), 1-(2-bromophenyl)ethan-1-one (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Add a 3:1 mixture of toluene and water.

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2'-Acetyl-4-fluoro-3-methylbiphenyl.

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Medicinal Chemistry Applications

The structural motifs within 2'-Acetyl-4-fluoro-3-methylbiphenyl suggest its potential as a versatile scaffold for the development of therapeutics in several key areas.

Anti-inflammatory Agents

The 2-fluoro-biphenyl core is a key feature of the potent non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (2-(2-fluoro-[1,1'-biphenyl]-4-yl)propionic acid).[5][6] Flurbiprofen and its derivatives have demonstrated significant anti-inflammatory, analgesic, and antipyretic activities.[7][8] The structural similarity of 2'-Acetyl-4-fluoro-3-methylbiphenyl to these compounds suggests its potential as a precursor or a novel scaffold for the development of new anti-inflammatory agents with potentially improved properties.

Proposed Research Workflow:

Caption: Workflow for evaluating anti-inflammatory potential.

Anticancer Therapeutics: Kinase Inhibitors

The biphenyl scaffold is present in numerous kinase inhibitors. The strategic placement of substituents can facilitate interactions with the ATP-binding pocket of various kinases. Overexpression of kinases such as Aurora kinase and epidermal growth factor receptor (EGFR) kinase is a hallmark of many cancers.[9][10][11] The pyrrolo[2,3-d]pyrimidine scaffold, often functionalized with substituted anilino groups, has been a successful platform for developing dual Aurora kinase and EGFR inhibitors.[10] The 2'-Acetyl-4-fluoro-3-methylbiphenyl moiety could be explored as a novel substituent on such privileged scaffolds to enhance potency and selectivity.

Hypothetical Kinase Inhibitor Design:

| Scaffold | Linker | Biphenyl Moiety | Potential Target |

| Pyrrolo[2,3-d]pyrimidine | Amine | 2'-Acetyl-4-fluoro-3-methylbiphenyl | Aurora Kinase, EGFR |

| Quinazoline | Amine | 2'-Acetyl-4-fluoro-3-methylbiphenyl | Aurora Kinase B |

Modulators of Neurodegenerative Processes

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the misfolding and aggregation of specific proteins.[12][13] Acetylation has been shown to play a role in the stability and aggregation of the tau protein, a key player in Alzheimer's disease pathology.[4] While speculative, the acetyl group on the 2'-Acetyl-4-fluoro-3-methylbiphenyl scaffold could potentially interact with targets involved in these neurodegenerative pathways. Furthermore, some biphenyl compounds have been investigated for their neuroprotective effects.[12] This opens a potential, albeit less explored, avenue for the application of this scaffold in the challenging field of neurodegeneration.

Experimental Approach for Neuroprotection:

-

In vitro neuroprotection assays: Evaluate the ability of 2'-Acetyl-4-fluoro-3-methylbiphenyl and its derivatives to protect neuronal cells from oxidative stress or excitotoxicity.

-

Aggregation inhibition assays: Investigate the effect of the compounds on the aggregation of key proteins like amyloid-beta and tau.

-

Acetylcholinesterase inhibition: Given the role of acetylcholine in cognition, assessing the inhibitory activity of these compounds on acetylcholinesterase could be a relevant screening step.[14]

Conclusion and Future Directions

2'-Acetyl-4-fluoro-3-methylbiphenyl represents a promising yet underexplored scaffold in medicinal chemistry. Its unique combination of a fluorinated biphenyl core and an acetyl functional group provides a solid foundation for the design of novel therapeutics. Drawing parallels with structurally related, biologically active molecules, we have outlined its potential applications in the development of anti-inflammatory, anticancer, and neuroprotective agents. The synthetic accessibility and the potential for diverse chemical modifications make this compound an attractive starting point for drug discovery campaigns. Future research should focus on the synthesis of a library of derivatives based on this core structure and their systematic evaluation in relevant biological assays to validate the hypotheses presented in this guide.

References

-

Pharmaffiliates. 2-(4'-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester. Available from: [Link]

-

Significance of Fluorine in Medicinal Chemistry: A Review. Available from: [Link]

-

Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC - NIH. Available from: [Link]

-

Biological deeds of Biphenyl derivatives - A short Review - IJSDR. Available from: [Link]

-

Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl - PrepChem.com. Available from: [Link]

-

Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - MDPI. Available from: [Link]

-

Evaluation of the biological activity of novel monocationic fluoroaryl-2,2′-bichalcophenes and their analogues - CORE. Available from: [Link]

-

Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents - PubMed. Available from: [Link]

-

Synthesis of 3'-fluoro-4'-methoxy-4-acetylbiphenyl - PrepChem.com. Available from: [Link]

-

Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective - PubMed. Available from: [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. Available from: [Link]

-

2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide - MDPI. Available from: [Link]

-

The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen). A potent non-steroidal anti-inflammatory drug - PubMed. Available from: [Link]

-

Disease-associated patterns of acetylation stabilize tau fibril formation - PMC. Available from: [Link]

-

Synthesis of Some New 2-(2-Fluoro-4-biphenylyl)propionic Acid Derivatives as Potential Antiinflammatory Agents | Request PDF - ResearchGate. Available from: [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. Available from: [Link]

-

Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review - PMC - PubMed Central. Available from: [Link]

-

Discovery of Hexahydrofuro[3,2- b]furans as New Kinase-Selective and Orally Bioavailable JAK3 Inhibitors for the Treatment of Leukemia Harboring a JAK3 Activating Mutant - PubMed. Available from: [Link]

-

Flurbiprofen | C15H13FO2 | CID 3394 - PubChem - NIH. Available from: [Link]

-

A Practical Synthesis of 2-Fluoro-4-bromobiphenyl - ResearchGate. Available from: [Link]

-

Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase - PMC - NIH. Available from: [Link]

-

Acetylcholinesterase: The “Hub” for Neurodegenerative Diseases and Chemical Weapons Convention - MDPI. Available from: [Link]

-

Therapeutic effects of phlorotannins in the treatment of neurodegenerative disorders. Available from: [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor | Request PDF - ResearchGate. Available from: [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disease-associated patterns of acetylation stabilize tau fibril formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen). A potent non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic effects of phlorotannins in the treatment of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Strategic Role of 2'-Acetyl-4-fluoro-3-methylbiphenyl in the Synthesis of Neurokinin-1 Receptor Antagonists: An In-Depth Technical Guide

Introduction: Targeting the Neurokinin-1 Receptor

The neurokinin-1 (NK1) receptor, a G-protein coupled receptor, is the preferential receptor for the neuropeptide Substance P.[1][2] The activation of the NK1 receptor is implicated in a variety of physiological processes, including the transmission of pain signals, inflammation, and the regulation of mood.[2] Most notably, the NK1 receptor plays a crucial role in the emetic reflex, making it a prime target for the development of antiemetic drugs.[1][3][4][5] NK1 receptor antagonists competitively block the binding of Substance P, thereby mitigating its downstream effects.[1][3] This mechanism of action has led to the successful development of a class of drugs for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][4][5]

Aprepitant, the first approved NK1 receptor antagonist, and its successors, feature complex molecular architectures.[1] A common structural motif in many non-peptide NK1 receptor antagonists is a substituted biphenyl moiety, which plays a critical role in the molecule's interaction with the receptor.[6] This guide focuses on the pivotal role of a specific biphenyl intermediate, 2'-Acetyl-4-fluoro-3-methylbiphenyl , in the synthesis of this important class of therapeutic agents. We will delve into a plausible and efficient synthetic strategy, detailing the key chemical transformations and the underlying scientific rationale for the selection of this particular building block.

The Biphenyl Core: Structure-Activity Relationship Insights

The biphenyl scaffold is a privileged structure in medicinal chemistry, offering a rigid framework to orient functional groups for optimal receptor binding.[6] In the context of NK1 receptor antagonists, the substitution pattern on both phenyl rings is critical for potency and selectivity.

The 4-fluoro-3-methylphenyl moiety of our target intermediate is not an arbitrary choice. The presence and position of substituents on this ring influence the molecule's pharmacokinetic and pharmacodynamic properties:

-

Fluorine Substitution: The introduction of a fluorine atom can significantly enhance metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes.[7][8][9] Its high electronegativity can also lead to more favorable binding interactions with the receptor through the formation of hydrogen bonds or dipole-dipole interactions.[8][9]

-

Methyl Substitution: The methyl group provides steric bulk and can engage in beneficial van der Waals interactions within hydrophobic pockets of the NK1 receptor binding site. This can contribute to increased binding affinity and selectivity.

While the 3,5-bis(trifluoromethyl)phenyl group is a well-known feature in many first-generation NK1 receptor antagonists, contributing significantly to binding affinity, the exploration of alternative substitution patterns on the second phenyl ring, such as the 4-fluoro-3-methylphenyl group, is a key strategy in the development of new antagonists with improved pharmacological profiles.

Synthetic Strategy: From Biphenyl Formation to the Morpholinone Core

The synthesis of a complex NK1 receptor antagonist can be approached through a convergent strategy, where key fragments of the molecule are synthesized separately and then coupled. In our proposed pathway, 2'-Acetyl-4-fluoro-3-methylbiphenyl serves as a crucial starting material for the construction of the core heterocyclic structure, often a morpholinone or a related scaffold.

The overall synthetic workflow can be envisioned as follows:

Caption: Proposed synthetic workflow for an NK1 receptor antagonist.

Part 1: Synthesis of the Biphenyl Intermediate

The first key step is the formation of the biphenyl core itself. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-4-fluoro-3-methylbenzene (1.0 eq), 2-acetylphenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 2'-Acetyl-4-fluoro-3-methylbiphenyl.

| Parameter | Value |

| Reactants | 1-bromo-4-fluoro-3-methylbenzene, 2-acetylphenylboronic acid |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | Toluene/Water |

| Temperature | 80-100 °C |

| Typical Yield | 80-95% |

Part 2: Functional Group Transformation via the Willgerodt-Kindler Reaction

With the biphenyl core in hand, the next critical step is the transformation of the acetyl group into a functional group suitable for building the heterocyclic core of the NK1 antagonist. The Willgerodt-Kindler reaction is an excellent choice for this purpose, as it converts an aryl methyl ketone into a thioamide, which can be readily hydrolyzed to the corresponding carboxylic acid.[10][11][12][13]

Caption: Key transformations of the acetyl group.

Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis

-

Reaction Setup: In a flask equipped with a reflux condenser, combine 2'-Acetyl-4-fluoro-3-methylbiphenyl (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).

-

Reaction Execution: Heat the mixture to reflux (around 130-140 °C) for several hours. The reaction progress can be monitored by TLC.

-

Work-up (Thioamide): After cooling, the reaction mixture can be poured into water to precipitate the crude thioamide product, which can be collected by filtration and purified by recrystallization.

-

Hydrolysis to Carboxylic Acid: The crude or purified thioamide is then subjected to hydrolysis. This is typically achieved by refluxing with a strong acid (e.g., concentrated HCl) or a strong base (e.g., aqueous NaOH).

-

Isolation of Carboxylic Acid: After hydrolysis, the reaction mixture is cooled and acidified (if basic hydrolysis was used) to precipitate the 2-(4-fluoro-3-methylphenyl)acetic acid. The solid is collected by filtration, washed with water, and dried.

| Parameter | Willgerodt-Kindler | Hydrolysis |

| Reagents | Sulfur, Morpholine | HCl or NaOH |

| Temperature | 130-140 °C | Reflux |

| Typical Yield | 70-90% (for thioamide) | >90% |

Part 3: Construction of the Morpholinone Core and Final Assembly

The resulting 2-(4-fluoro-3-methylphenyl)acetic acid is a versatile intermediate for the synthesis of the morpholinone core. The specific steps for this transformation can vary depending on the desired stereochemistry of the final product, but a general approach is outlined below.

Synthetic Outline:

-

Amide Formation: The carboxylic acid is first converted to an activated species (e.g., an acid chloride or activated ester) and then reacted with a suitable amino alcohol, such as 2-aminoethanol, to form an amide.

-

Cyclization: The resulting amide-alcohol undergoes cyclization to form the morpholinone ring. This can be achieved under various conditions, often involving the use of a dehydrating agent or by activating the hydroxyl group.

-

Introduction of Stereocenters: For chiral NK1 antagonists like Aprepitant, the introduction of stereocenters is a critical aspect of the synthesis. This can be accomplished through the use of chiral auxiliaries, asymmetric catalysis, or resolution of racemic intermediates.

-

Final Coupling: The completed morpholinone core, now containing the 4-fluoro-3-methylphenyl group, is then coupled with the other key fragments of the NK1 antagonist, such as the chiral side chain containing the 3,5-bis(trifluoromethyl)phenyl moiety.

Conclusion: A Versatile Intermediate for Drug Discovery

2'-Acetyl-4-fluoro-3-methylbiphenyl is a strategically important building block in the synthesis of neurokinin-1 receptor antagonists. Its synthesis via a robust Suzuki-Miyaura coupling and the subsequent functionalization of its acetyl group through the Willgerodt-Kindler reaction provide an efficient pathway to key intermediates like 2-(4-fluoro-3-methylphenyl)acetic acid. This intermediate serves as a versatile precursor for the construction of the complex heterocyclic cores that are characteristic of this class of drugs. The specific substitution pattern of this biphenyl moiety is crucial for achieving the desired pharmacological profile, highlighting the importance of rational drug design in the development of new and improved therapeutics targeting the NK1 receptor.

References

- Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Prediction of Optimum Conditions for New Substrates by Multivariate Correlation. Acta Chemica Scandinavica B, 40, 534–544.

- Fleming, L. A. (2004). Aprepitant for chemotherapy-induced nausea and vomiting. Journal of Oncology Nursing, 8(3), 303-306.

- Hale, J. J., Mills, S. G., MacCoss, M., et al. (1998). Structural Optimization Affording 2-(R)-(1-(R)-3,5-Bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine, a Potent, Orally Active, Long-Acting Morpholine Acetal Human NK-1 Receptor Antagonist. Journal of Medicinal Chemistry, 41(22), 4607–4614.

- Ma, L., Shan, X., & Shi, H. (2009). A review of synthetic routes for aprepitant. Chinese Journal of Pharmaceuticals, 40(12), 951-953.

- Navari, R. M., et al. (1999). Efficacy and safety of a neurokinin-1 receptor antagonist for prevention of chemotherapy-induced nausea and vomiting. New England Journal of Medicine, 340(3), 190-195.

- Adapa, S., et al. (2007). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.

- Brands, K. M. J., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135.